An In-depth Technical Guide to the Molecular Structure and Steric Hindrance of 2-Iodo-2'-methylbiphenyl
An In-depth Technical Guide to the Molecular Structure and Steric Hindrance of 2-Iodo-2'-methylbiphenyl
This guide provides a detailed exploration of the molecular structure and steric hindrance of 2-Iodo-2'-methylbiphenyl, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights into the handling and reactivity of this sterically demanding molecule.
Introduction: The Significance of Sterically Hindered Biphenyls
Biphenyls and their derivatives are privileged scaffolds in medicinal chemistry and materials science.[1] The rotational dynamics around the central carbon-carbon single bond in ortho-substituted biphenyls give rise to a fascinating stereochemical phenomenon known as atropisomerism.[2] This occurs when rotation around a single bond is restricted to the point that isomers can be isolated.[3] 2-Iodo-2'-methylbiphenyl is a classic example where the bulky iodine atom and methyl group in the ortho positions create a significant barrier to rotation, locking the molecule into a twisted conformation.[4] Understanding the structural nuances and the impact of this steric hindrance is paramount for its effective utilization in synthesis.
Molecular Structure and Conformational Analysis
The defining structural feature of 2-Iodo-2'-methylbiphenyl is the non-planar arrangement of its two phenyl rings. This deviation from planarity is a direct consequence of the steric repulsion between the ortho-substituted iodine atom and the methyl group.
Dihedral Angle and Atropisomerism
This restricted rotation leads to the possibility of atropisomerism, where the molecule and its mirror image are non-superimposable.[6] The interconversion between these enantiomers requires overcoming a significant energy barrier.
Logical Flow: From Steric Hindrance to Atropisomerism
Caption: The causal relationship leading from ortho substitution to atropisomerism.
Predicted Molecular Parameters
Based on computational studies of related molecules, the following molecular parameters for 2-Iodo-2'-methylbiphenyl can be predicted.
| Parameter | Predicted Value/Range | Rationale |
| Dihedral Angle (C-C-C-C) | 80 - 100° | Inferred from DFT calculations on 2,2'-dihalogenated and 2,2'-dimethylbiphenyls, which show significantly larger dihedral angles than unsubstituted biphenyl to alleviate steric strain between the bulky ortho groups.[4] |
| C-I Bond Length | ~2.10 Å | Typical C(sp²)-I bond length. |
| C-CH₃ Bond Length | ~1.51 Å | Typical C(sp²)-C(sp³) bond length. |
| Inter-ring C-C Bond Length | ~1.49 Å | Standard bond length for a C(sp²)-C(sp²) single bond connecting two aromatic rings. |
| Rotational Energy Barrier | > 20 kcal/mol | The presence of two bulky ortho substituents suggests a high barrier to rotation, making the atropisomers stable and potentially separable at room temperature. The barrier for 2,2'-dimethylbiphenyl is computationally significant.[4] |
Spectroscopic Characterization (Predicted)
While a comprehensive set of published spectra for 2-Iodo-2'-methylbiphenyl is not available, its spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a complex pattern in the aromatic region due to the non-symmetrical nature of the molecule and the restricted rotation.
-
Aromatic Protons (8H): Expected in the range of δ 7.0-8.0 ppm. The protons on the iodinated ring will be influenced by the electron-withdrawing and anisotropic effects of the iodine atom. The protons on the methylated ring will show coupling to the methyl group.
-
Methyl Protons (3H): A singlet is expected around δ 2.0-2.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule.
-
Aromatic Carbons (12C): Resonances are expected between δ 120-150 ppm. The carbon bearing the iodine atom (C-I) will have a characteristic chemical shift at lower field, typically around δ 90-100 ppm.
-
Methyl Carbon (1C): A signal is anticipated in the upfield region, around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following absorptions:
-
Aromatic C-H Stretch: 3100-3000 cm⁻¹[7]
-
Aliphatic C-H Stretch (methyl group): 3000-2850 cm⁻¹[7]
-
Aromatic C=C Bending: 1600-1450 cm⁻¹[7]
-
C-I Stretch: 600-500 cm⁻¹[8]
Mass Spectrometry
The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 294.1. A characteristic fragmentation pattern would involve the loss of the iodine atom, leading to a significant peak at m/z = 167.1.
Synthesis of 2-Iodo-2'-methylbiphenyl
The synthesis of 2-Iodo-2'-methylbiphenyl can be approached through several established methods for constructing biaryl linkages. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most common and effective methods are the Suzuki-Miyaura coupling and the Sandmeyer reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[9] For the synthesis of 2-Iodo-2'-methylbiphenyl, this would involve the reaction of a 2-iodophenylboronic acid with 2-bromotoluene or, more commonly, 2-iodotoluene with a 2-methylphenylboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.[5]
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 2-Iodo-2'-methylbiphenyl via Suzuki-Miyaura coupling.
Materials:
-
1-Iodo-2-methylbenzene (1.0 equiv.)
-
2-Iodophenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene/Water (10:1 mixture), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-iodo-2-methylbenzene, 2-iodophenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this process three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Iodo-2'-methylbiphenyl.
Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aromatic amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[10] To synthesize 2-Iodo-2'-methylbiphenyl using this method, 2-amino-2'-methylbiphenyl would be the starting material.
Mechanism: Sandmeyer Reaction
Caption: The radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[10]
Representative Protocol: Sandmeyer Reaction
This protocol outlines a general procedure for the iodination of an amino-biphenyl.
Materials:
-
2-Amino-2'-methylbiphenyl (1.0 equiv.)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Diazotization: Dissolve 2-amino-2'-methylbiphenyl in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.[11]
-
Iodination: In a separate flask, dissolve potassium iodide in water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the potassium iodide solution.[11]
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate until the dark color of excess iodine disappears. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Impact of Steric Hindrance on Reactivity
The significant steric bulk of 2-Iodo-2'-methylbiphenyl profoundly influences its reactivity, particularly in cross-coupling reactions where it might be used as a substrate. The ortho substituents can hinder the approach of the catalyst and the coupling partner to the reactive C-I bond.[11] This can lead to lower reaction rates and yields compared to less sterically congested analogues.
To overcome these challenges, the choice of catalyst system is critical. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can facilitate the oxidative addition step and promote efficient catalysis. Additionally, optimizing reaction conditions such as temperature, solvent, and base is often necessary to achieve satisfactory results with sterically hindered substrates.
Conclusion
2-Iodo-2'-methylbiphenyl is a molecule whose chemistry is dominated by the steric interaction of its ortho substituents. This steric hindrance dictates its non-planar structure, gives rise to atropisomerism, and presents unique challenges and opportunities in its synthetic applications. A thorough understanding of its structural and electronic properties, as detailed in this guide, is essential for leveraging its potential in the design and synthesis of complex molecules in the pharmaceutical and materials science fields.
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